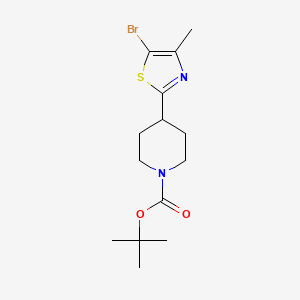

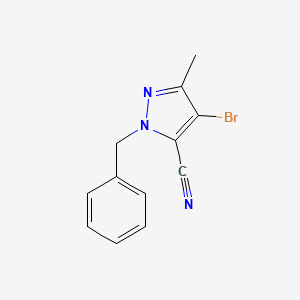

1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carbonitrile

Descripción general

Descripción

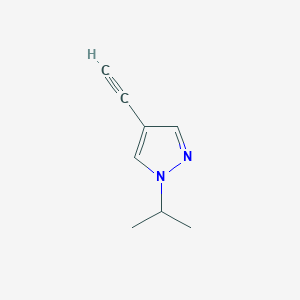

1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carbonitrile is a pyrazole derivative . Pyrazoles are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are used as pharmaceutical intermediates .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The crude material is then purified by automated flash chromatography .Molecular Structure Analysis

The molecular formula of 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carbonitrile is C3H3BrN2 . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Visible light catalysis enables an efficient tandem reaction of hydrazones and α-bromo ketones to provide 1,3,5-trisubstituted pyrazoles .Physical And Chemical Properties Analysis

The molecular weight of 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carbonitrile is 146.973 . It is sparingly soluble in water .Aplicaciones Científicas De Investigación

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable intermediate for the synthesis of various pharmacologically active molecules. Its pyrazole core is a common motif in many therapeutic agents due to its mimicry of the imidazole ring found in biological systems . The bromine atom present in the compound offers a reactive site for further functionalization through nucleophilic substitution reactions, which can lead to the development of new drugs with potential antibacterial, antiviral, or anti-inflammatory properties.

Organic Synthesis

The compound is utilized in organic synthesis, particularly in the construction of complex molecules through palladium-catalyzed coupling reactions . The bromo and nitrile groups are excellent leaving groups that can be replaced with various other functional groups, enabling the creation of a diverse array of organic compounds. This versatility makes it a valuable building block in the synthesis of heterocyclic compounds, ligands, and organometallic complexes.

Materials Science

The brominated pyrazole derivative can be a precursor for materials science applications, particularly in the synthesis of novel polymers or small molecules with specific optical or electronic properties. Its incorporation into larger molecular frameworks can lead to materials with unique characteristics suitable for electronic devices or as sensors .

Biochemistry

In biochemistry, the compound’s role is more indirect, serving as a synthetic intermediate for the preparation of molecules that can interact with biological systems. For instance, it could be used to synthesize analogs of naturally occurring compounds or inhibitors that can modulate enzyme activity within metabolic pathways .

Pharmacology

The pyrazole nucleus is a key feature in many pharmacological agents, and this compound’s structural attributes make it a candidate for the synthesis of drug intermediates. It could be used to develop allosteric modulators, which have the potential to enhance or inhibit the activity of various receptors or enzymes .

Mecanismo De Acción

The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim was acquired from the Protein Data Bank (PDB ID:2bfm), justified the better antileishmanial activity of compound 13 .

Safety and Hazards

Direcciones Futuras

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Propiedades

IUPAC Name |

2-benzyl-4-bromo-5-methylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3/c1-9-12(13)11(7-14)16(15-9)8-10-5-3-2-4-6-10/h2-6H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTCMOCVKZLIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)C#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743539 | |

| Record name | 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carbonitrile | |

CAS RN |

1352925-64-4 | |

| Record name | 1H-Pyrazole-5-carbonitrile, 4-bromo-3-methyl-1-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352925-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B1376811.png)